2-Cyano-3-(2-fluorophenyl)propionic acid
Description
Properties
IUPAC Name |
2-cyano-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWFZSIJRKSEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285765 | |
| Record name | α-Cyano-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-67-6 | |
| Record name | α-Cyano-2-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyano-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-fluorophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and malononitrile.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms 2-cyano-3-(2-fluorophenyl)acrylonitrile.
Hydrolysis: The nitrile group in the intermediate product is then hydrolyzed to form the corresponding carboxylic acid, resulting in this compound. This step typically requires acidic conditions, such as the use of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(2-fluorophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(2-fluorophenyl)propionic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 3-(2-fluorophenyl)propionic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(2-fluorophenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-fluorophenyl)propionic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group and fluorophenyl moiety contribute to its binding affinity and specificity.
Biological Activity
2-Cyano-3-(2-fluorophenyl)propionic acid (CAS No. 948015-67-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of α-cyano acids, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8FNO2. It features a cyano group (-C≡N), a fluorophenyl moiety, and a propionic acid backbone. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which play crucial roles in metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic syndromes.
- Receptor Modulation : It may also act as a modulator for certain receptors, potentially influencing pathways related to pain perception or inflammation.
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .
These findings suggest that this compound could be a candidate for developing anti-inflammatory drugs.
Target Enzyme IC50 Value (μM) COX-1 1.2 COX-2 0.42 - Antioxidant Properties : The compound has shown potential in reducing oxidative stress by inducing cytoprotective genes regulated by Nrf2, a key transcription factor in antioxidant defense . This mechanism may contribute to its therapeutic effects in conditions characterized by oxidative damage.
- Neuroprotective Effects : Preliminary studies indicate that this compound may provide neuroprotective benefits, potentially through modulation of neuroinflammatory responses or direct effects on neuronal survival pathways.
Case Studies
Several case studies have examined the efficacy of this compound in vivo:
- Model Organism Studies : In rodent models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers and improved behavioral outcomes associated with pain and discomfort.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound possesses favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Research Findings and Trends
- Structural Insights : X-ray crystallography of related compounds (e.g., 3-[3-(2-fluorobenzoyl)thioureido]propionic acid) reveals planar geometries and dihedral angles between aromatic and acid fragments (~65°), influencing binding to biological targets .
- Synthetic Utility: The ethyl ester of this compound (CAS: 84186-23-2) is a precursor in prodrug development, leveraging esterase-mediated activation .
- Comparative Efficacy: Difluorophenyl analogs (e.g., 3,5-difluoro substitution) show higher metabolic stability in vivo compared to mono-fluoro derivatives, attributed to reduced oxidative metabolism .
Q & A
Q. What are the optimal synthetic routes for 2-cyano-3-(2-fluorophenyl)propionic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves:
- Step 1: Michael addition of 2-fluorophenylacetonitrile to acrylate derivatives under basic conditions .
- Step 2: Hydrolysis of the nitrile group to a carboxylic acid using HCl/H₂O or enzymatic methods .
- Optimization Strategy: Use factorial design (e.g., 2³ design) to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) . Monitor yield and purity via HPLC and NMR.
Q. Table 1: Reaction Optimization Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +22% yield |
| Catalyst Loading | 0.5–2 mol% | 1.2 mol% | +15% purity |
| Solvent | DMF vs. THF | DMF | Improved CN⁻ activation |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
Methodological Answer:
- Chiral Catalysts: Use Cinchona alkaloid-derived catalysts (e.g., (DHQD)₂PHAL) for asymmetric Michael addition .
- Resolution Methods: Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .
- Characterization: Chiral HPLC (Chiralpak AD-H column) to determine enantiomeric excess (ee > 95%) .
Q. How can conflicting data on the compound’s enzyme inhibition activity be resolved?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted) .
- Data Analysis: Use meta-analysis to compare IC₅₀ values across studies. Discrepancies may arise from fluorophenyl orientation affecting binding affinity .
- Structural Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .
Q. Table 2: Reported IC₅₀ Values for Enzyme Inhibition
| Enzyme Target | IC₅₀ (μM) | Study Conditions | Reference Model |
|---|---|---|---|
| COX-2 | 12.3 ± 1.2 | Recombinant human | Docking score: -9.1 kcal/mol |
| LDH-A | 45.7 ± 3.8 | Mouse liver extract | Docking score: -6.8 kcal/mol |
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Replace 2-fluorophenyl with 4-fluoro or chloro groups to test electronic effects .
- Backbone Modification: Introduce α-methyl groups to enhance metabolic stability .
- Computational Tools: Use QSAR models (e.g., MOE) to predict logP and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
Methodological Answer:
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Purity Grade | Method Used |
|---|---|---|---|
| PBS | 2.1 ± 0.3 | >98% | UV-Vis (λ = 254 nm) |
| DMSO | 45.6 ± 5.2 | >95% | Gravimetric |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
